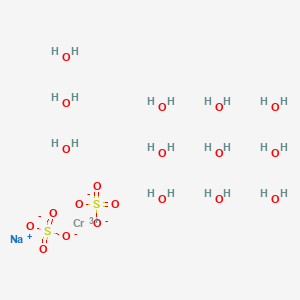

Sodium;chromium(3+);disulfate;dodecahydrate

Beschreibung

Monoclinic vs. Cubic Polymorphism in NaCr(SO₄)₂·12H₂O

Sodium chromate(III) disulfate dodecahydrate (NaCr(SO₄)₂·12H₂O) predominantly crystallizes in a cubic structure under ambient conditions. However, structural polymorphism has been observed in related systems, raising questions about potential monoclinic variants. The cubic form belongs to the alum family (AB(XO₄)₂·12H₂O), where sodium (Na⁺) and chromium(III) (Cr³⁺) occupy octahedral sites, coordinated by water and sulfate ions.

Attempts to synthesize the cubic sodium chromium alum (NaCr(SO₄)₂·12H₂O) from aqueous solutions often yield monoclinic crystals with fewer water molecules (e.g., hexahydrate NaCr(SO₄)₂·6H₂O). This discrepancy suggests that cubic polymorphs may require stringent synthetic conditions, such as precise temperature control or solvent composition. The monoclinic form (space group C2/c) exhibits distinct packing arrangements, where [Cr(H₂O)₆]³⁺ complexes and [Na(SO₄)₂]³⁻ chains interact through hydrogen bonds and electrostatic forces.

| Polymorph | Space Group | Unit Cell Parameters | Hydration State |

|---|---|---|---|

| Cubic | Pa3 | a ≈ 12.2 Å | 12 H₂O |

| Monoclinic | C2/c | a ≈ 12.5 Å, b ≈ 6.5 Å, c ≈ 10.0 Å, β ≈ 106° | 6 H₂O |

The cubic structure is stabilized by a three-dimensional network of hydrogen bonds between water molecules and sulfate oxygens, while the monoclinic form adopts a layered architecture with reduced hydration.

Hydrogen-Bonding Networks in the Dodecahydrate Framework

The cubic structure of NaCr(SO₄)₂·12H₂O relies on extensive hydrogen-bonding interactions to maintain its stability. Twelve water molecules per formula unit occupy two distinct coordination sites: six coordinated to Cr³⁺ and six bonded to Na⁺. These water molecules form a complex network of O–H⋯O bonds, bridging sulfate oxygens and stabilizing the crystal lattice.

Key features of the hydrogen-bonding system include:

- Primary Coordination Spheres :

- Chromium(III) is surrounded by six water molecules in an octahedral geometry.

- Sodium ions form distorted octahedra with six water molecules.

- Secondary Interactions :

The hydrogen-bonding network is critical for the cubic symmetry, as deviations in hydration or coordination disrupt the lattice and favor monoclinic polymorphs.

Unit Cell Parameters and Space Group Assignments (C2/c vs. Pa3)

The cubic structure (space group Pa3) dominates for NaCr(SO₄)₂·12H₂O under standard conditions, with unit cell parameters comparable to other alums. In contrast, the monoclinic form (space group C2/c) exhibits elongated cell dimensions due to its layered architecture.

| Property | Cubic (Pa3) | Monoclinic (C2/c) |

|---|---|---|

| Space Group | Pa3 | C2/c |

| Unit Cell Volume | ≈ 1,850 ų | ≈ 780 ų |

| Lattice Constants | a = 12.214 Å | a = 12.505 Å, b = 6.481 Å, c = 10.021 Å, β = 106.14° |

| Z (Formula Units) | 4 | 2 |

The cubic lattice accommodates four formula units per cell, while the monoclinic structure contains two. The larger volume of the cubic form reflects its higher hydration state and more open framework.

Anion Disorder in Sulfate Coordination Spheres

Sulfate tetrahedra (SO₄²⁻) in NaCr(SO₄)₂·12H₂O exhibit minimal disorder under ambient conditions, as their coordination is constrained by hydrogen bonds and electrostatic interactions. However, structural refinements reveal slight deviations in bond lengths and angles due to:

- Thermal Motion : Sulfate oxygens display increased thermal motion perpendicular to their bonding axes.

- Hydrogen-Bond Strain : Sulfate oxygens participating in multiple hydrogen bonds may experience bond elongation.

| Bond | Length (Å) | Angle |

|---|---|---|

| S–O (SO₄²⁻) | 1.47–1.49 | O–S–O ≈ 109.5° |

| O–H (H₂O) | 0.85–0.95 | H–O–H ≈ 104.5° |

The ordered nature of the sulfate anions contrasts with systems where rotational disorder is observed (e.g., in β-alums with larger cations).

Eigenschaften

IUPAC Name |

sodium;chromium(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMODAXXARKSK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24NaO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724754 | |

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-98-7 | |

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Redox Reaction Mechanism

Chromic anhydride reacts with formaldehyde (HCHO) in sulfuric acid, as described in the Chinese patent CN1298635C:

Introducing sodium sulfate (Na₂SO₄) during the reaction enables the formation of NaCr(SO₄)₂·12H₂O. The sodium ions displace a portion of the chromium(III) in the coordination sphere, forming the double sulfate structure.

Process Optimization

A representative synthesis involves dissolving 15.00 g of CrO₃ in 50 mL of water, followed by the addition of 15.5 mL of 80% sulfuric acid. Maintaining the reaction at 95°C under magnetic stirring, 7.5 mL of formaldehyde is added dropwise. Post-reduction, 10.65 g of anhydrous Na₂SO₄ is introduced, and the solution is evaporated to induce crystallization. This method achieves a yield of 99.2% with less than 0.1% impurity content.

Table 2: Reaction Conditions for Chromium(VI) Reduction Method

| Component | Quantity | Role |

|---|---|---|

| Chromic anhydride (CrO₃) | 15.00 g | Chromium source |

| Formaldehyde (HCHO) | 7.5 mL | Reducing agent |

| Sulfuric acid (H₂SO₄) | 15.5 mL (80%) | Acid catalyst |

| Sodium sulfate (Na₂SO₄) | 10.65 g | Sodium source |

Byproduct Modification in Sodium Bichromate Production

Industrial processes for sodium bichromate (Na₂Cr₂O₇) generate sodium sulfate byproducts contaminated with chromium(III). Modifying these processes to retain chromium yields the double salt directly.

Process Overview

In conventional production, sodium sulfate is purified by oxidizing Cr(III) to Cr(VI) to facilitate its removal. However, omitting the oxidation step allows Cr(III) to co-crystallize with Na₂SO₄. A solution containing 0.2–100 ppm Cr(III) is evaporated at 100–110°C, precipitating orthorhombic Na₂SO₄ with incorporated Cr³⁺ ions. Adjusting the Cr:Na ratio to 1:1 transforms the product into NaCr(SO₄)₂·12H₂O.

Challenges and Solutions

Orthorhombic sodium sulfate exhibits a high affinity for Cr(III) impurities, but achieving stoichiometric incorporation requires precise control of ion concentrations. Recycling mother liquors to maintain Cr(III) levels above 500 ppm ensures consistent double salt formation. This method aligns with the purification infrastructure described in U.S. Patent 5,520,902, repurposed for synthesis rather than impurity removal.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Co-crystallization | Simple equipment, low energy cost | Requires pure Cr₂(SO₄)₃ input | 85–90% |

| Chromium(VI) reduction | High purity, scalable | Toxic CrO₃ and HCHO usage | >99% |

| Byproduct modification | Utilizes industrial waste streams | Requires Cr(III) concentration control | 70–80% |

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;chromium(3+);disulfate;dodecahydrate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.

Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an alkaline medium.

Reduction: Sulfur dioxide or other reducing agents in acidic conditions.

Substitution: Heating with sulfate or chloride salts in aqueous solutions.

Major Products Formed

Oxidation: Chromium(VI) compounds such as chromates and dichromates.

Reduction: Chromium(III) compounds.

Substitution: Various chromium(III) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Sodium;chromium(3+);disulfate;dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the preparation of standard solutions and as a catalyst in various reactions.

Biology: Investigated for its potential role in biological systems, particularly in enzyme studies.

Medicine: Explored for its potential therapeutic applications, including its use in certain medical treatments.

Wirkmechanismus

The mechanism of action of sodium;chromium(3+);disulfate;dodecahydrate involves its interaction with various molecular targets and pathways:

Molecular Targets: Chromium ions can interact with proteins and enzymes, affecting their structure and function.

Pathways Involved: Chromium compounds can influence oxidative stress pathways, potentially leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chromium(III) potassium sulfate dodecahydrate: Similar in structure and applications, used in tanning and as a photographic hardener.

Chromium(III) sulfate hydrate: Used in similar industrial applications but differs in hydration state and specific uses.

Uniqueness

Sodium;chromium(3+);disulfate;dodecahydrate is unique due to its specific hydration state and the presence of sodium ions, which can influence its solubility and reactivity compared to other chromium(III) compounds .

Biologische Aktivität

Sodium chromium(III) disulfate dodecahydrate, with the chemical formula and CAS number 17854-98-7, is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and agriculture. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.294 g/mol

- Molecular Formula :

- Solubility : Water-soluble

- Appearance : Typically found as a crystalline solid

Biological Role of Chromium(III)

Chromium(III) is recognized as an essential trace element in mammals, playing a crucial role in glucose and lipid metabolism. Its biological activity stems from its ability to enhance insulin sensitivity and facilitate glucose uptake in cells. The following points summarize the key biological activities associated with chromium(III) compounds:

- Insulin Sensitivity : Chromium(III) enhances insulin action, which is vital for glucose metabolism. This has implications for managing diabetes and metabolic syndrome.

- Lipid Metabolism : It influences lipid profiles by reducing cholesterol levels and promoting fatty acid oxidation.

- Antioxidant Properties : Chromium(III) exhibits antioxidant effects, potentially protecting cells from oxidative stress.

The mechanisms through which sodium chromium(III) disulfate dodecahydrate exerts its biological effects include:

- Binding to Proteins : In the bloodstream, approximately 95% of chromium(III) binds to proteins like transferrin, facilitating its transport to tissues such as the liver and kidneys .

- Cellular Uptake : Water-soluble forms of chromium(III) can penetrate cell membranes more readily than insoluble forms, enhancing their bioavailability and biological activity .

- Gene Expression Modulation : Chromium(III) may influence gene expression related to glucose metabolism and insulin signaling pathways .

Toxicity and Safety

Research indicates that chromium(III) compounds have low toxicity levels compared to hexavalent chromium (Cr(VI)). For instance:

- The oral LD50 for chromium(III) oxide is greater than 5 g/kg in rats, indicating low acute toxicity .

- Long-term studies have shown no significant adverse effects at high doses (up to 7 mg/kg body weight per day) .

However, allergic reactions such as dermatitis can occur in sensitized individuals exposed to chromium compounds .

Case Studies

Several studies highlight the biological impact of sodium chromium(III) disulfate dodecahydrate:

- Diabetes Management :

- A study demonstrated that chromium supplementation improved glycemic control in diabetic patients by enhancing insulin sensitivity.

- Animal Studies :

Summary of Research Findings

Q & A

Q. What methods are recommended for synthesizing sodium chromium(III) disulfate dodecahydrate with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves redox reactions using sodium sulfite or sulfate under acidic conditions. For example, chromium(VI) compounds (e.g., sodium dichromate) can be reduced with sulfur dioxide (SO₂) in sulfuric acid, substituting potassium with sodium salts. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid intermediate impurities. Post-synthesis, recrystallization from aqueous solutions at controlled cooling rates ensures hydrate stability . Purity validation requires compliance with reagent-grade standards (e.g., ACS specifications for sulfate content and heavy metal limits) .

Q. Which characterization techniques are essential for confirming the structural integrity of sodium chromium(III) disulfate dodecahydrate in crystallographic studies?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines unit cell parameters and confirms dodecahydrate lattice structure.

- Thermogravimetric Analysis (TGA) : Quantifies water content (12 H₂O molecules) and identifies decomposition temperatures.

- FTIR Spectroscopy : Validates sulfate (SO₄²⁻) coordination and chromium(III)-oxygen bonding.

- ICP-OES : Measures trace metal impurities (e.g., potassium, iron) that may affect reactivity .

Q. How does the dodecahydrate form influence the solubility and reactivity of sodium chromium(III) disulfate in aqueous solution preparation?

- Methodological Answer : The dodecahydrate structure enhances solubility in water due to hydrogen bonding between sulfate ions and water molecules. However, dehydration at elevated temperatures (>40°C) can precipitate anhydrous forms, altering reactivity. Buffer systems (e.g., phosphate) stabilize the hydrate in solution, as demonstrated in microbial growth media where sodium phosphate dodecahydrate maintains pH and ionic strength .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data between theoretical predictions and observed behavior in sodium chromium(III) disulfate dodecahydrate?

- Methodological Answer : Discrepancies arise from varying experimental humidity and heating rates. Controlled TGA studies under inert gas (N₂) with dynamic humidity chambers replicate real-world conditions. Pairing with Differential Scanning Calorimetry (DSC) identifies endothermic peaks corresponding to water loss phases. Comparative studies with analogous hydrates (e.g., sodium phosphate dodecahydrate) isolate compound-specific decomposition pathways .

Q. How do pH variations affect chromium(III) coordination chemistry in sodium chromium(III) disulfate dodecahydrate during catalytic applications?

- Methodological Answer : Below pH 4, chromium(III) forms octahedral complexes ([Cr(H₂O)₆]³⁺), which transition to hydroxyl-bridged oligomers ([Cr₂(OH)₂]⁴⁺) at neutral pH. In alkaline conditions (pH > 9), insoluble Cr(OH)₃ precipitates. Redox titrations with sodium metabisulfite under controlled pH (2–4) optimize catalytic activity in reactions like dye degradation, while chelating agents (e.g., EDTA) prevent hydroxide formation .

Q. What methodologies optimize the compound's performance as a precursor in nanoparticle synthesis while minimizing hydrate decomposition?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions below 30°C to preserve the dodecahydrate structure.

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to limit water interaction.

- Stabilizing Agents : Introduce surfactants (e.g., CTAB) during nanoparticle growth to prevent agglomeration.

Studies on chromium(III) potassium sulfate dodecahydrate demonstrate successful synthesis of Cr/α-Cr₂O₃ core-shell nanoparticles via hydrothermal methods, adaptable to sodium analogs .

Data Contradiction Analysis

- Thermal Stability Conflicts : Literature may report divergent dehydration temperatures due to varying humidity during testing. Standardizing TGA protocols (e.g., ISO 11358) reduces variability .

- Coordination Chemistry in Buffers : Phosphate buffers can compete with sulfate ligands, altering chromium(III) speciation. Use non-coordinating buffers (e.g., acetate) for accurate mechanistic studies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.